molecular formula C10H8O6S2 B14127013 Naphthalene-1,3-disulfonic acid CAS No. 6094-26-4

Naphthalene-1,3-disulfonic acid

Cat. No.: B14127013
CAS No.: 6094-26-4
M. Wt: 288.3 g/mol
InChI Key: FKORGLNGEASTQE-UHFFFAOYSA-N
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Description

Naphthalene-1,3-disulfonic acid is a key synthetic organic compound belonging to the class of naphthalenesulfonic acids. This aromatic compound is built upon a naphthalene backbone—a structure consisting of two fused benzene rings—functionalized with two sulfonic acid groups at the 1 and 3 positions . It serves as a crucial precursor and intermediate in the synthesis of more complex chemical entities, particularly in the fine chemicals and dye manufacturing industries. A prominent application is its conversion to derivatives like 7-Aminothis compound (also known as Amino G-Acid) and 7-Hydroxythis compound, which are fundamental building blocks for azo dyes and pigments . In the field of environmental science and bioremediation research, naphthalene sulfonates are studied as model compounds to understand the fate and microbial degradation of substituted polycyclic aromatic hydrocarbons (PAHs) . Some naphthalenedisulfonic acids have also been investigated in biochemical research for their interactions with enzymes such as peroxiredoxins and lactate dehydrogenases, providing insights for potential experimental applications . This product is intended for research and industrial manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, as related naphthalene derivatives can cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,3-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-7-3-1-2-4-9(7)10(6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKORGLNGEASTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520912
Record name Naphthalene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-26-4
Record name Naphthalene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Sulfonation Pathways to Naphthalene (B1677914) Disulfonic Acids

The direct sulfonation of naphthalene is a primary method for producing naphthalenedisulfonic acids. This process involves the reaction of naphthalene with a sulfonating agent, such as sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. google.com The distribution of the resulting isomers is highly dependent on the reaction conditions, particularly temperature.

At lower temperatures, the sulfonation of naphthalene is under kinetic control, favoring the formation of the alpha-isomer, naphthalene-1-sulfonic acid. quora.comvaia.com This is because the transition state leading to the 1-isomer is lower in energy, allowing for a faster reaction rate. stackexchange.com Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the formation of the more stable beta-isomer, naphthalene-2-sulfonic acid. vaia.comquora.com The reversibility of the sulfonation reaction at elevated temperatures allows the initially formed 1-isomer to convert to the more thermodynamically stable 2-isomer. stackexchange.com

Further sulfonation of monosulfonic acids yields naphthalenedisulfonic acids. For instance, the sulfonation of naphthalene-1-sulfonic acid can produce naphthalene-1,5-disulfonic acid. wikipedia.org The reaction of naphthalene with oleum (B3057394) can also directly yield naphthalenedisulfonic acids, such as naphthalene-1,5-disulfonic acid (Armstrong's acid). wikipedia.org

Regioselective Synthesis and Isomer Control Strategies

Controlling the regioselectivity of naphthalene sulfonation is critical for obtaining specific isomers. Temperature is a key factor in this control. Low-temperature sulfonation (around 80°C) favors the formation of 1-naphthalenesulfonic acid, while high-temperature sulfonation (around 160°C or higher) yields predominantly 2-naphthalenesulfonic acid. google.comvaia.com

The choice of sulfonating agent and its concentration also play a role. For example, using oleum in the disulfonation of naphthalene can lead to the formation of naphthalene-1,5-disulfonic acid. wikipedia.orgchemicalbook.com The reaction conditions can be tailored to favor the production of other isomers as well. For instance, sulfonation at temperatures between 130°C and 180°C can yield a mixture of 2,6- and 2,7-naphthalenedisulfonic acids. google.com A Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride, has been shown to be an effective reagent for the regioselective sulfonation of aromatic compounds under milder, aqueous conditions. organic-chemistry.org

The following table summarizes the influence of reaction temperature on the major sulfonation products of naphthalene:

Reaction TemperatureMajor Product(s)Control Type
Low (e.g., 80°C)Naphthalene-1-sulfonic acidKinetic
High (e.g., 160°C)Naphthalene-2-sulfonic acidThermodynamic

Derivatization Strategies for Naphthalene-1,3-disulfonic Acid

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, which are important in the dye industry and other chemical applications.

Amination Reactions (e.g., Formation of 7-amino-naphthalene-1,3-disulfonic acid)

Aminonaphthalenesulfonic acids are crucial dye precursors. wikipedia.org A key derivative of this compound is 7-amino-naphthalene-1,3-disulfonic acid, also known as Amino G acid. chemicalbook.comopen.ac.uk This compound is typically produced from 2-hydroxynaphthalene-6,8-disulfonic acid through a reaction with aqueous ammonia (B1221849) and ammonium (B1175870) bisulfite at elevated temperatures. chemicalbook.com The resulting Amino G acid is highly soluble in water in its bis-alkali-metal salt form. chemicalbook.com

Formation of Azo Compounds and Related Derivatives

Azo coupling is a fundamental reaction in the production of a vast array of dyes. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves a diazonium compound reacting with an activated aromatic compound, such as a derivative of this compound, to form a brightly colored azo compound. wikipedia.org

For instance, 7-amino-naphthalene-1,3-disulfonic acid can be diazotized and coupled with other aromatic compounds to produce various azo dyes. An example of a complex azo dye derived from a naphthalenesulfonic acid is 7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid. nih.gov The pH of the reaction medium is a critical parameter in azo coupling reactions. organic-chemistry.org

Further Functionalization and Substitution Reactions

This compound and its derivatives can undergo a variety of other functionalization and substitution reactions to create a diverse range of chemical entities. These reactions include:

Hydroxylation: Fusion of naphthalenesulfonic acids with sodium hydroxide, followed by acidification, is a common method to produce hydroxynaphthalenes (naphthols). For example, both 1- and 2-naphthols can be prepared from their corresponding naphthalenesulfonic acids. rasayanjournal.co.in

Nitration: Nitration of naphthalenedisulfonic acids can produce nitro derivatives, which are precursors to amino compounds. wikipedia.org For example, 1-nitro-3,6-naphthalenedisulfonic acid can be prepared from 2,7-naphthalenedisulfonic acid. patsnap.com

Halogenation: Naphthalene and its derivatives can be halogenated using reagents like chlorine or bromine in the presence of a Lewis acid catalyst. numberanalytics.com

Formation of Sulfonyl Chlorides: Naphthalenedisulfonic acids can be converted to their corresponding sulfonyl chlorides, such as naphthalene-1,5-disulfonyl chloride, by reacting the disodium (B8443419) salt with phosphorus pentachloride or chlorosulfonic acid. orgsyn.org

Advanced Purification and Isolation Techniques for this compound and its Derivatives

The separation and purification of this compound and its isomers from reaction mixtures are essential for obtaining high-purity products. Due to the similar physical and chemical properties of the isomers, this can be a challenging task. nih.gov

Several techniques are employed for the purification of naphthalenesulfonic acids:

Crystallization: Selective crystallization is a common method for separating isomers. By adjusting the concentration of sulfuric acid and the temperature of the reaction mixture, specific isomers can be selectively precipitated. For example, 1,6-naphthalenedisulfonic acid can be separated by diluting the reaction mixture and controlling the temperature. google.com

Salt Formation: The formation of salts with different solubilities can aid in separation. For instance, 1-naphthalenesulfonic acid can be isolated from 2-naphthalenesulfonic acid by precipitating it as its ortho-toluidine salt. google.com

Chromatography: Techniques like thin-layer chromatography (TLC) can be used for the separation of naphthalenesulfonic acid isomers. merckmillipore.com

Derivatization followed by GC-MS: A method involving solid-phase extraction, on-line derivatization, and gas chromatography-mass spectrometry (GC-MS) has been developed for the analysis of naphthalene monosulfonic acid isomers in water samples. nih.gov

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of naphthalene-1,3-disulfonic acid. The spectra are characterized by vibrations of the naphthalene (B1677914) core and the sulfonic acid groups.

The IR spectrum is particularly sensitive to polar bonds. Key absorptions for naphthalene sulfonic acids include strong peaks corresponding to the stretching vibrations of the S=O and C-S bonds. researchgate.net The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. nasa.gov For related compounds like naphthalene sulfonic acid formaldehyde (B43269) condensate, characteristic peaks have been identified for C-S stretching around 692 cm⁻¹ and S=O stretching near 1362 cm⁻¹. researchgate.net

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. While specific Raman data for this compound is not widely available, the spectrum is expected to show prominent bands for the symmetric stretching of the sulfonate group and the breathing modes of the naphthalene ring system.

Table 1: Expected Characteristic Vibrational Peaks for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Region Notes
O-H Stretch (Sulfonic Acid) 3200 - 2500 (broad) Infrared Characteristic broad absorption due to hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000 Infrared, Raman Confirms the presence of the naphthalene aromatic system.
Asymmetric S(=O)₂ Stretch 1250 - 1160 Infrared (Strong) Key indicator of the sulfonic acid group.
Symmetric S(=O)₂ Stretch 1080 - 1030 Infrared (Strong) Key indicator of the sulfonic acid group.
C-S Stretch 700 - 600 Infrared Relates to the bond between the naphthalene ring and sulfur. researchgate.net
Aromatic C=C Stretch 1600 - 1450 Infrared, Raman Multiple bands characteristic of the naphthalene ring structure. nasa.gov

Data is based on typical values for aromatic sulfonic acids and naphthalene derivatives. researchgate.netnasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of atoms in the this compound molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR: The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene ring, reflecting the molecule's asymmetry. The two carbons directly attached to the sulfonic acid groups (C1 and C3) would be significantly downfield due to the inductive effect of the sulfur atom. The remaining eight aromatic carbons would resonate in the typical range of δ 120-140 ppm. Data for the analogous 1,5-naphthalenedisulfonic acid shows carbon signals in the range of δ 125-145 ppm. chemicalbook.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign each proton and carbon signal by revealing their correlations. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H (Aromatic) 9.0 - 7.5 The six protons on the naphthalene ring would exhibit complex splitting patterns. The H-2 proton is expected to be a singlet and the most downfield.
¹³C (C-SO₃H) 150 - 140 The two carbons directly bonded to the sulfonic acid groups (C1, C3) are the most deshielded.

Predicted values are based on general principles and data from similar naphthalenesulfonic acid isomers. chemicalbook.comchemicalbook.commdpi.com

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insight into the conjugated π-electron system of the naphthalene ring. This compound, like other naphthalenesulfonic acids, absorbs ultraviolet (UV) light. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic system. researchgate.net For related compounds, these absorptions typically occur below 350 nm.

Many naphthalene sulfonates are known to be fluorescent, a property that makes them useful as tracers in geothermal applications and as fluorescent probes. wikipedia.orgresearchgate.net Upon excitation with UV light, this compound is expected to exhibit photoluminescence (fluorescence) in the UV or visible region of the spectrum. The fluorescence properties, including the emission maximum and quantum yield, are influenced by the solvent environment. The use of HPLC with fluorescence detection is a common analytical method for naphthalene disulfonates, underscoring their emissive nature. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of a suitable salt of this compound would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles for the entire molecule. Furthermore, it would reveal the conformation of the sulfonic acid groups relative to the naphthalene plane and detail the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. While this technique is paramount for unambiguous structural proof, specific crystallographic data for this compound is not prominently featured in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. The compound has a molecular formula of C₁₀H₈O₆S₂ and a monoisotopic mass of approximately 287.98 Da. nih.gov

In a typical mass spectrum, a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 288 or 289, respectively. The fragmentation of aromatic sulfonic acids often involves the loss of sulfur oxides.

Table 3: Expected Ions in the Mass Spectrum of this compound

Ion m/z (approximate) Identity
[M+H]⁺ 289 Protonated Molecular Ion
[M]⁺˙ 288 Molecular Ion
[M-SO₃]⁺˙ 208 Loss of a sulfonyl group
[M-H₂SO₄]⁺˙ 190 Loss of sulfuric acid

Fragmentation data is based on the known behavior of aromatic sulfonic acids and the mass spectrum of the 1,5-isomer. chemicalbook.comnist.gov

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) and Decomposition Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and decomposition profile of this compound.

Studies on various naphthalene disulfonate (NDS) isomers have shown that they are generally thermally stable but will decompose at elevated temperatures. wgtn.ac.nz In hydrothermal solutions, significant decomposition and isomerization reactions occur. Experiments indicate that NDS isomers become unstable at temperatures of 300°C and higher. wgtn.ac.nzamazonaws.com The thermal decomposition products identified for NDS isomers include the parent naphthalene molecule, as well as 1-naphthol (B170400) and 2-naphthol. wgtn.ac.nznih.gov The stability of different isomers can vary; for instance, 1,5-NDS was found to be the least stable isomer in one study, readily transforming at temperatures of 200°C and above. wgtn.ac.nz The presence of salts in the solution can slow the rate of decomposition. wgtn.ac.nz TGA would show mass loss corresponding to the loss of water (if hydrated) and subsequent decomposition, while DSC would reveal the temperatures of phase transitions and exothermic or endothermic decomposition events.

Table 4: Summary of Thermal Behavior of Naphthalene Disulfonates

Parameter Observation Source(s)
Onset of Instability Begins at temperatures ≥ 200-300°C in aqueous solution. wgtn.ac.nz
Major Decomposition Products Naphthalene, 1-Naphthol, 2-Naphthol. wgtn.ac.nznih.gov

Theoretical and Computational Investigations of Naphthalene 1,3 Disulfonic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For Naphthalene-1,3-disulfonic acid, DFT calculations can predict key molecular descriptors that govern its chemical behavior. While specific DFT studies on this compound are not abundant in publicly available literature, the principles can be applied to understand its characteristics.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the distribution of electrons, electrostatic potential, and various molecular properties.

Table 1: Predicted Molecular Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
Dipole Moment~5-7 DIndicates a significant degree of polarity, influencing solubility and intermolecular interactions.
Polarizability(Value)Reflects the ease with which the electron cloud can be distorted by an electric field, affecting intermolecular forces.
Molar Volume(Value)Provides an estimate of the space occupied by one mole of the substance.
Surface Area(Value)Important for understanding interactions with solvents and other molecules.

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined for this compound.

Molecular Dynamics (MD) Simulations of Naphthalene (B1677914) Disulfonate Systems

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for studying its behavior in solution and its interactions with other molecules, such as water or ions.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in understanding the reactivity of a molecule by examining its electronic structure in detail.

The electron density distribution, a fundamental property calculated by quantum chemistry, reveals the location of electrons within the molecule. In this compound, the electron density is expected to be highest around the oxygen atoms of the sulfonate groups due to their high electronegativity. The naphthalene ring system will exhibit a delocalized π-electron density characteristic of aromatic compounds.

Analysis of the bonding characteristics, such as bond orders and the nature of the sulfur-oxygen and carbon-sulfur bonds, can also be performed. The S-O bonds in the sulfonate groups will have significant double-bond character due to resonance.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is likely to be localized on the naphthalene ring, making it the site for electrophilic attack. The LUMO, conversely, would be the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. The presence of the electron-withdrawing sulfonate groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Significance
HOMO(Value)Energy of the highest occupied molecular orbital; related to the ionization potential and reactivity towards electrophiles.
LUMO(Value)Energy of the lowest unoccupied molecular orbital; related to the electron affinity and reactivity towards nucleophiles.
HOMO-LUMO Gap(Value)Indicates the chemical reactivity and is related to the electronic absorption spectrum.

Note: The values in this table are illustrative and require specific quantum chemical calculations.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. For this compound, theoretical predictions of its NMR, IR, and Raman spectra can be made.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons and carbons on the naphthalene ring will exhibit distinct chemical shifts due to the influence of the two non-equivalent sulfonate groups. While experimental spectra for the closely related 1,5-naphthalenedisulfonic acid are available, specific predicted data for the 1,3-isomer would require dedicated calculations. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for the IR and Raman spectra of this compound can be calculated using DFT. These calculations would help in assigning the experimental vibrational bands to specific molecular motions, such as the stretching and bending modes of the S-O, C-S, and C-H bonds, as well as the vibrations of the naphthalene ring.

Modeling of Intermolecular Interactions and Supramolecular Assembly Mechanisms

The sulfonate groups of this compound are capable of forming strong hydrogen bonds and ionic interactions. Computational modeling can be used to explore how these interactions drive the formation of larger, ordered structures, known as supramolecular assemblies.

By modeling the interactions between multiple Naphthalene-1,3-disulfonate molecules, or between these molecules and other species, it is possible to predict their self-assembly behavior in different environments. For instance, in the presence of suitable counterions or other organic molecules, this compound could form layered structures or other complex architectures. These studies are crucial for understanding its behavior in the solid state and in the design of new materials.

Reaction Kinetics, Mechanisms, and Environmental Fate

Oxidative Degradation Pathways of Naphthalene (B1677914) Disulfonic Acids

Oxidative processes play a significant role in the breakdown of naphthalene disulfonic acids in aqueous environments. These methods are often employed in wastewater treatment to mineralize these persistent organic pollutants.

The reaction of naphthalene disulfonic acids with ozone is a complex process involving both direct and indirect oxidation pathways. The reactivity of these compounds with ozone is influenced by the number and position of the sulfonic acid groups on the naphthalene ring. rsc.org

Direct Reaction: The direct attack of ozone on the aromatic ring is a key mechanism in the degradation process. Theoretical studies suggest that ozone initially attacks the double bonds with the highest electron density, which are typically at the 1–2, 3–4, 5–6, and 7–8 positions, through a 1,3-dipolar cycloaddition mechanism. rsc.orgpsu.edu This mechanism is supported by the observation that the stoichiometry of the direct ozonation reaction is approximately one mole of sulfonic acid per mole of ozone. rsc.orgresearchgate.net The activation energy for this direct reaction is similar for various naphthalene sulfonic acids, ranging from 37 to 42 kJ mol⁻¹. rsc.orgresearchgate.net

Indirect Reaction: In addition to the direct reaction with ozone, indirect oxidation via hydroxyl radicals (•OH) also contributes to the degradation of naphthalene disulfonic acids. The contribution of this radical-mediated pathway becomes more significant at higher pH values. For instance, in the ozonation of 1,5-naphthalene disulfonic acid (a structural isomer of 1,3-NDSA), the contribution of the indirect reaction increases from 15% at pH 3 to 84% at pH 9. nih.govtandfonline.com The rate constants for the radical reaction are on the order of 10⁹ M⁻¹s⁻¹, indicating a very fast reaction. rsc.org

Interactive Table: Ozonation Kinetic Data for Naphthalene Sulfonic Acids

CompoundDirect Reaction Rate Constant (k_D, M⁻¹s⁻¹)Radical Reaction Rate Constant (k_OH, M⁻¹s⁻¹)Activation Energy (Ea, kJ mol⁻¹)
Naphthalene-1-sulfonic acid~25210⁹37-42
Naphthalene-1,5-disulfonic acid~4110⁹37-42
Naphthalene-1,3,6-trisulfonic acid<2010⁹37-42

Photocatalytic degradation, particularly using titanium dioxide (TiO₂), is another effective method for the decomposition of naphthalene disulfonic acids. However, studies have shown that the efficiency of TiO₂/UV-A photocatalysis for the treatment of commercial naphthalene sulfonic acid formulations can be limited. researchgate.net

During photocatalysis, the generation of highly reactive hydroxyl radicals upon UV irradiation of the TiO₂ catalyst is the primary driver of degradation. These radicals can attack the naphthalene ring, leading to hydroxylation and subsequent ring cleavage.

While specific intermediate identification for naphthalene-1,3-disulfonic acid is not detailed in the provided search results, the degradation of other naphthalene sulfonic acids through advanced oxidation processes suggests the formation of hydroxylated intermediates. nih.gov For example, in the H₂O₂/UV-C treatment of various aryl sulfonates, hydroxylated photodegradation products were identified, indicating a hydroxyl radical addition mechanism. researchgate.net Further oxidation leads to the cleavage of the aromatic ring and the formation of smaller organic acids.

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. mdpi.comnih.gov These processes are particularly effective for treating recalcitrant compounds like naphthalene disulfonates that are resistant to conventional biological treatment. rsc.org

Common AOPs for the treatment of naphthalene sulfonates include:

Ozonation (O₃): As discussed in section 5.1.1, ozonation can effectively degrade naphthalene disulfonates through both direct and indirect reactions. rsc.orgresearchgate.net

O₃/H₂O₂: The addition of hydrogen peroxide to the ozonation process can enhance the formation of hydroxyl radicals, thereby accelerating the degradation rate.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): The Fenton reaction involves the reaction of ferrous ions with hydrogen peroxide to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light. researchgate.net Studies on commercial naphthalene sulfonic acid formulations have shown that both Fenton and photo-Fenton processes can achieve significant removal of chemical oxygen demand (COD) and total organic carbon (TOC). researchgate.net Increasing the ferrous ion concentration can accelerate the treatment performance. researchgate.net

Electron Beam Irradiation: This method uses high-energy electrons to generate reactive species in water, leading to the decomposition of pollutants. It has been shown to be effective in reducing the concentration of various naphthalene sulfonic acids in real wastewater effluent. tandfonline.com

The end products of these AOPs are typically smaller, more biodegradable organic acids such as maleic, fumaric, oxalic, and formic acids, as well as sulfate (B86663) ions from the cleavage of the C-S bond. nih.gov Complete mineralization to carbon dioxide and water can be achieved under optimal conditions. mdpi.com

Microbial Degradation Processes and Metabolic Diversity of Naphthalene Sulfonates

While naphthalene itself is readily biodegradable by a wide range of microorganisms, the presence of sulfonate groups generally increases the resistance of the molecule to microbial attack. nih.govethz.ch However, several bacterial species have been identified that can degrade naphthalene sulfonates and disulfonates. nih.govethz.ch

The microbial degradation of naphthalene disulfonic acids often proceeds through a series of enzymatic reactions. A common initial step is the dihydroxylation of the aromatic ring, which is catalyzed by a naphthalene dioxygenase enzyme. nih.gov This is followed by the spontaneous elimination of the sulfite (B76179) group to form a dihydroxynaphthalene derivative. nih.gov This intermediate can then enter the classical naphthalene degradation pathway, which typically proceeds via either catechol or gentisate as key intermediates before the ring is cleaved and the molecule is further metabolized to compounds that can enter the central carbon pathway. nih.govethz.ch

For naphthalene disulfonic acids, the degradation pathway involves two desulfonation steps. The first desulfonation occurs through the regioselective dihydroxylation of the sulfonated aromatic ring. nih.gov The second desulfonation can occur later in the pathway, for example, during the hydroxylation of 5-sulfosalicylic acid to gentisic acid. nih.gov

Several bacterial genera have been shown to be capable of degrading naphthalene and its sulfonated derivatives, including Pseudomonas, Rhodococcus, Sphingomonas, Bacillus, and Arthrobacter. mdpi.commdpi.comresearchgate.net For example, Pseudomonas species have been reported to initiate the metabolism of naphthalene sulfonates through double hydroxylation of the aromatic ring. nih.gov

Thermal Stability and Isomerization Kinetics under Extreme Conditions

Naphthalene disulfonic acids exhibit varying degrees of thermal stability, which is an important consideration in industrial applications and geothermal environments where they have been used as tracers. wgtn.ac.nzresearchgate.net

Studies have shown that the stability of naphthalene disulfonates is a function of temperature, pH, and salt concentration. wgtn.ac.nz At elevated temperatures (≥ 200°C), naphthalene disulfonates can undergo isomerization, transforming into different isomers. wgtn.ac.nz For example, 1,5-naphthalene disulfonate is known to be less stable and can transform to 1-naphthalene sulfonate at temperatures of 200°C and above. wgtn.ac.nz

At even higher temperatures (≥ 300°C), all naphthalene sulfonate isomers become unstable and can disproportionate to form naphthalene, 1-naphthol (B170400), and 2-naphthol. wgtn.ac.nz In the presence of chloride, 1-chloronaphthalene (B1664548) has also been detected as a high-temperature reaction product. wgtn.ac.nz The presence of dissolved salts can slow down the decomposition rates of these compounds. wgtn.ac.nz

The general sequence of thermal stability for some naphthalene disulfonate and sulfonate isomers has been reported as: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NSA. wgtn.ac.nz

Hydrolysis Reactions and Associated Mechanisms

Hydrolysis is another important reaction for naphthalene sulfonic acids, particularly under acidic conditions and at elevated temperatures. The position of the sulfonic acid group on the naphthalene ring significantly influences the rate of hydrolysis.

Alpha-substituted sulfonic acid groups (at positions 1, 4, 5, or 8) are more susceptible to hydrolysis than beta-substituted groups (at positions 2, 3, 6, or 7). Hydrolysis of alpha-naphthalene sulfonic acids can occur at temperatures above 70°C, especially in the presence of mineral acids, making the sulfonation an equilibrium reaction. google.com In contrast, the hydrolysis of beta-sulfonic acid groups generally requires temperatures above 113°C under similar acidic conditions and proceeds at a much slower rate. google.com

The mechanism of hydrolysis involves the protonation of the aromatic ring, followed by the departure of the sulfonic acid group as sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid. The reverse reaction, sulfonation, is the electrophilic substitution of a proton on the aromatic ring with SO₃.

Acid-Base Equilibria and Protonation States in Aqueous Solutions

This compound, possessing two sulfonic acid (-SO₃H) functional groups, is categorized as a strong polyprotic acid. The acid-base characteristics in aqueous media are defined by the sequential dissociation of its two protons.

The dissociation equilibria are as follows:

First Dissociation: C₁₀H₆(SO₃H)₂ + H₂O ⇌ C₁₀H₆(SO₃H)(SO₃)⁻ + H₃O⁺

Second Dissociation: C₁₀H₆(SO₃H)(SO₃)⁻ + H₂O ⇌ C₁₀H₆(SO₃)₂²⁻ + H₃O⁺

Aryl sulfonic acids are known to be highly acidic. wikipedia.org Their acid dissociation constants (Ka) are large, corresponding to low or even negative pKa values. For instance, the predicted pKa for the related isomer, naphthalene-1,5-disulfonic acid, is approximately -0.60. chemicalbook.com

The Leveling Effect in Water

In aqueous solutions, it is challenging to differentiate the strengths of very strong acids. This phenomenon, known as the leveling effect, arises because water acts as a base and proton acceptor. libretexts.org Any acid significantly stronger than the hydronium ion (H₃O⁺) will react almost completely with water to form H₃O⁺. libretexts.org Consequently, the apparent strength of all such acids is "leveled" to that of H₃O⁺.

Because both sulfonic acid groups of this compound are strong, they are subject to this leveling effect. In practice, this means that in any dilute aqueous solution that is not extremely acidic, the compound will exist almost entirely in its fully deprotonated, dianionic form: naphthalene-1,3-disulfonate, [C₁₀H₆(SO₃)₂]²⁻. The fully protonated (neutral) and mono-protonated (monoanionic) species would only be present in significant concentrations in solutions of very high acidity.

Protonation States in Aqueous Solution

The predominant form of this compound is highly dependent on the pH of the solution. Given its strong acidic nature, the equilibria lie far to the right, favoring the dissociated, anionic forms.

Table 1: Predominant Species of this compound at Various pH Ranges in Aqueous Solution

pH RangePredominant SpeciesChemical FormulaCharge
< 0This compound (Fully Protonated)C₁₀H₆(SO₃H)₂0
0 - 2Mixture, primarily Naphthalene-1,3-disulfonate (monoanion)[C₁₀H₆(SO₃H)(SO₃)]⁻-1
> 2Naphthalene-1,3-disulfonate (dianion)[C₁₀H₆(SO₃)₂]²⁻-2

Note: The pKa values for both dissociation steps are estimated to be very low (<0). Therefore, the pH ranges provided are illustrative. In typical aqueous environments (pH 3-10), the compound exists exclusively as the dianion.

Naphthalene 1,3 Disulfonic Acid in Coordination Chemistry and Materials Science

Ligand Design and Metal Complexation Chemistry

The design of ligands for metal complexation is a cornerstone of coordination chemistry, and naphthalene-1,3-disulfonate (1,3-NDS) presents itself as an intriguing ligand. Its primary coordination sites are the oxygen atoms of the two sulfonate (-SO₃⁻) groups. These groups are strong Lewis bases and can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and multidentate bridging fashions. This versatility allows the 1,3-NDS ligand to act as a linker between metal centers, forming coordination polymers and networks of varying dimensionality.

The spatial arrangement of the sulfonate groups at the 1 and 3 positions of the naphthalene (B1677914) core dictates the geometry of the resulting metal complexes. Unlike the linear arrangement in 1,5- or 2,6-NDS, the angular disposition in 1,3-NDS can lead to the formation of unique structural motifs. The coordination is also influenced by factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the presence of co-ligands, and the reaction conditions (e.g., solvent, temperature, and pH).

Despite these possibilities, detailed studies on the metal complexation chemistry and specific coordination modes of simple metal complexes with naphthalene-1,3-disulfonic acid as the sole or primary ligand are not as extensively reported in the scientific literature compared to its other isomers, such as naphthalene-1,5-disulfonate (B1223632).

Synthesis and Structural Characterization of this compound-Based Metal Complexes

The synthesis of metal complexes with naphthalene disulfonate ligands is typically achieved through solution-based methods, often involving the reaction of a soluble metal salt with the disodium (B8443419) or dipotassium (B57713) salt of the corresponding naphthalenedisulfonic acid.

However, a comprehensive survey of the crystallographic databases reveals a scarcity of structurally characterized metal complexes where this compound is the principal ligand. Much of the existing research focuses on other isomers. For instance, extensive studies have been conducted on the synthesis and crystal structures of complexes involving naphthalene-1,5-disulfonate with a variety of metal ions. These studies have revealed the formation of one-, two-, and three-dimensional structures where the sulfonate groups bridge metal centers.

For this compound, its application is more prominent as a functional component within more complex systems, such as Metal-Organic Frameworks, rather than as a primary ligand in simple coordination compounds.

Metal-Organic Frameworks (MOFs) Incorporating this compound Moieties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. The incorporation of this compound functionalities into MOFs is a promising strategy to imbue these materials with specific properties, such as Brønsted acidity for catalysis or charged sites for selective ion separation.

A primary strategy for incorporating naphthalene-1,3-disulfonate moieties into MOFs is through post-synthetic modification (PSM). This approach involves first synthesizing a stable MOF scaffold that contains reactive functional groups, and then chemically modifying these groups in a subsequent step.

A notable example involves the use of the highly stable zirconium-based MOF, UiO-66-NH₂. The design principle here is to use the amino groups on the terephthalate (B1205515) linkers of the parent MOF as anchor points. In a two-step PSM process, these amino groups are first reacted with cyanuric chloride. Subsequently, a derivative, 7-amino-naphthalene-1,3-disulfonic acid, is attached. researchgate.netmdpi.com This method results in the covalent bonding of sulfonated and triazine molecules to the MOF's organic linker, creating a multifunctional material, designated as UiO-66-Mel-NHC₁₀H₅(SO₃H)₂. researchgate.netmdpi.com This material synergistically combines the Lewis acidity of the zirconium metal nodes with the strong Brønsted acidity of the newly introduced sulfonic acid groups. researchgate.netmdpi.com

The dual acidic nature of MOFs functionalized with this compound makes them effective heterogeneous catalysts. The UiO-66-Mel-NHC₁₀H₅(SO₃H)₂ MOF has demonstrated high catalytic activity in the one-pot, four-component synthesis of β-acetamido ketones. researchgate.netmdpi.com This reaction involves the combination of an aromatic aldehyde, an acetophenone (B1666503) derivative, acetyl chloride, and acetonitrile (B52724).

The catalyst's effectiveness is attributed to the synergistic action of the Lewis acidic Zr⁴⁺ sites and the Brønsted acidic -SO₃H groups. researchgate.netmdpi.com The high surface area and porous nature of the MOF ensure that the reactants have ready access to these active sites. Research has shown that this catalytic system is highly efficient, requiring only a small amount of catalyst (0.01 g) and proceeding under mild conditions. researchgate.netmdpi.com The catalyst also exhibits excellent durability and can be easily recovered and reused.

CatalystReactionKey FeaturesTurnover Frequency (h⁻¹)
UiO-66-Mel-NHC₁₀H₅(SO₃H)₂ One-pot synthesis of β-acetamido ketonesHeterogeneous, dual Lewis/Brønsted acid sites, high surface area, reusable33.3–108.8

Table 1: Catalytic performance of a this compound-functionalized MOF. Data sourced from the New Journal of Chemistry. researchgate.netmdpi.com

The precise pore size and tunable surface chemistry of MOFs make them excellent candidates for membrane-based separations. UiO-66 membranes containing confined naphthalene disulfonic acid have been developed for selective ion separation. researchgate.net These membranes are particularly promising for separating monovalent ions (like Li⁺ and Na⁺) from divalent ions (like Mg²⁺), a critical process for resource recovery from sources like salt lakes and seawater. researchgate.net

The design involves creating a membrane where the pores of the UiO-66 structure are functionalized with negatively charged sulfonate groups from naphthalene disulfonic acid. This functionalization serves two purposes:

Size Sieving: The intrinsic pore size of UiO-66 (around 6 Å) provides a primary mechanism for separating ions based on their hydrated radii.

Electrostatic Interactions: The negatively charged sulfonate groups create a Donnan exclusion effect, repelling co-ions (anions) and influencing the transport of cations based on their charge density. The sulfonate groups facilitate the transport of monovalent cations over multivalent ones.

Studies have demonstrated that these sulfonated MOF membranes exhibit enhanced monovalent cation flux and high selectivity. researchgate.netnih.gov For example, membranes incorporating sulfonated linkers have shown a remarkable Na⁺/Mg²⁺ selectivity of over 140, significantly accelerating cation permeation by approximately three times compared to non-functionalized UiO-66 membranes. nih.gov

Membrane MaterialSeparation ApplicationMechanismPerformance Highlight
UiO-66 with confined Naphthalene Disulfonic Acid Selective monovalent ion separation (e.g., Na⁺ vs. Mg²⁺)Size sieving and Donnan exclusion from sulfonate groupsNa⁺/Mg²⁺ selectivity > 140; ~3x faster cation permeation

Table 2: Separation performance of Naphthalene Disulfonic Acid-confined MOF membranes. Data sourced from the Journal of Membrane Science and Nature Communications. researchgate.netnih.gov

Supramolecular Assemblies in Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic bridging ligands. The geometry and functionality of the ligand are critical in directing the final supramolecular architecture. While naphthalenedisulfonates are excellent candidates for constructing such assemblies due to their rigid aromatic core and versatile sulfonate linkers, the literature is predominantly focused on the 1,5-isomer. The 1,5-NDS ligand has been shown to form a variety of structures, including 3D supramolecular assemblies and 1D zigzag chains, through hydrogen bonding and coordination to metal centers.

For the naphthalene-1,3-disulfonate isomer, there is a notable lack of specific examples of its use as the primary building block in structurally characterized coordination polymers. Its potential to form unique angular or helical structures remains an area for future exploration in supramolecular chemistry.

Supramolecular Chemistry and Non Covalent Interactions

Design and Construction of Supramolecular Architectures with Naphthalene (B1677914) Disulfonic Acid

The design of supramolecular architectures using naphthalene disulfonic acids often relies on the predictable interactions of the sulfonate groups. In the case of the 1,3-isomer, the two sulfonate groups can act as hydrogen bond acceptors and can also engage in electrostatic interactions with cationic species. The naphthalene core itself provides a platform for π-π stacking and other van der Waals forces.

The assembly process can be controlled by carefully selecting complementary molecules (co-formers) that can interact with the different functionalities of the naphthalene-1,3-disulfonate dianion. These co-formers can range from simple metal cations to complex organic molecules containing hydrogen bond donors (like amines or amides) or large aromatic systems. The resulting supramolecular structures can manifest as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks.

Role of Hydrogen Bonding in Directing Self-Assembly and Crystal Packing

Hydrogen bonding is a primary driving force in the self-assembly of systems containing naphthalene disulfonic acids. The sulfonate groups (–SO₃⁻) are excellent hydrogen bond acceptors, capable of forming multiple strong hydrogen bonds with suitable donor groups such as –NH₃⁺, –OH, and even C–H groups.

In a hypothetical co-crystal of naphthalene-1,3-disulfonic acid with a diamine, for instance, one would expect extensive N–H···O hydrogen bonds between the protonated amine groups and the sulfonate oxygen atoms. The specific geometry of these interactions would be influenced by the relative positioning of the 1- and 3-sulfonate groups, potentially leading to unique packing motifs compared to its isomers. The interplay between these strong hydrogen bonds and weaker C–H···O and π-π interactions would ultimately dictate the final crystal packing.

Solvent Effects on Supramolecular Patterns and Luminescent Properties

The choice of solvent is a critical parameter in the crystallization of supramolecular assemblies and can significantly influence the resulting structure and properties. Solvents can compete for hydrogen bonding sites, template the formation of specific architectures, and become incorporated into the crystal lattice.

For this compound, crystallization from different solvents would likely yield a variety of solvates with distinct supramolecular patterns. For example, polar protic solvents like water or alcohols could form strong hydrogen bonds with the sulfonate groups, leading to hydrated or solvated crystal structures. Aprotic solvents, on the other hand, might favor direct interactions between the naphthalene disulfonate and the co-former. These structural variations, in turn, could modulate the luminescent properties of the resulting materials, as the packing of the naphthalene moieties affects their electronic interactions and excited-state behavior.

Host-Guest Chemistry and Intercalation Phenomena

The naphthalene-1,3-disulfonate dianion can be envisioned as a potential guest molecule in various host-guest systems. Its size, shape, and charge could allow it to fit within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The binding would be driven by a combination of hydrophobic interactions between the naphthalene core and the host's cavity, as well as electrostatic and hydrogen bonding interactions involving the sulfonate groups.

Furthermore, layered materials, such as layered double hydroxides (LDHs) or certain metal-organic frameworks (MOFs), could potentially intercalate naphthalene-1,3-disulfonate anions between their layers. This intercalation would be driven by electrostatic interactions and could lead to new hybrid materials with tailored properties, such as modified interlayer spacing, ion-exchange capabilities, or specific catalytic or photophysical characteristics.

Co-crystallization and Proton Transfer Salts Formation

Co-crystallization of this compound with various organic bases is a promising route to generate new solid-state forms with diverse structures and properties. The strong acidity of the sulfonic acid groups makes proton transfer to a basic co-former a highly probable outcome, leading to the formation of proton-transfer salts.

The extent of proton transfer can be predicted by the pKa difference (ΔpKa) between the acid and the base. A large ΔpKa typically results in complete proton transfer and the formation of a salt, while a small ΔpKa may lead to a co-crystal with neutral components or a salt-co-crystal continuum. In the case of this compound, its reaction with a strong base like an amine would almost certainly result in the formation of a salt, where the ammonium (B1175870) cation and the naphthalenedisulfonate anion are held together by strong N–H···O hydrogen bonds. The stoichiometry and final architecture of these salts would depend on the nature of the base and the crystallization conditions.

Advanced Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysissielc.comnih.govgoogle.comresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of naphthalene (B1677914) disulfonic acids. Its versatility allows for both the quantification of specific isomers and the qualitative assessment of sample purity.

The separation of naphthalene disulfonic acid isomers, which often coexist in reaction mixtures, presents a significant analytical challenge due to their similar physicochemical properties. The development of robust HPLC methods is, therefore, essential for their individual determination. Multi-charged molecules like naphthalene disulfonic acids can exhibit poor peak shapes, such as significant tailing, on conventional reversed-phase columns. sielc.com To overcome this, specialized columns and mobile phases are employed.

Ion-pair chromatography is a frequently utilized technique. researchgate.netresearchgate.net A procedure for the simultaneous determination of various naphthalene sulfonate isomers, including 1,5-naphthalene disulfonate and 1,6-naphthalene disulfonate, from highly saline geothermal brines has been developed using ion-pair HPLC with fluorescence detection after solid-phase extraction. researchgate.netresearchgate.net This method achieves baseline separation of the substances. researchgate.netresearchgate.net

Another approach involves the use of mixed-mode columns. For instance, a Newcrom BH mixed-mode column, designed to improve the peak shape of multi-charged molecules, has been successfully used for the analysis of 1,5-naphthalenedisulfonic acid. sielc.com This method utilizes a mobile phase of acetonitrile (B52724), water, and an ammonium (B1175870) formate (B1220265) buffer, making it compatible with mass spectrometry. sielc.com

A specific HPLC method has been developed for the analysis of 4,5-dinitro-2,7-naphthalenedisulfonic acid, an important intermediate in dye manufacturing. google.com This method can accurately determine the main product content and also quantify intermediate and raw material impurities. google.com

Interactive Data Table: HPLC Methods for Naphthalene Disulfonic Acid Analysis

Analyte(s)ColumnMobile PhaseDetectionReference
2-Naphthalenesulfonic acid, 1,5-Naphthalenedisulfonic acidBIST™ A, 4.6x150 mm, 5 µm80% Acetonitrile, 20% 5.0 mM TMDAP formate buffer pH 4.0UV, 270 nm sielc.com
1-Naphthalene sulfonate, 2-Naphthalene sulfonate, 1,5-Naphthalene disulfonate, 1,6-Naphthalene disulfonate, 2,6-Naphthalene disulfonate, 2,7-Naphthalene disulfonateNot specifiedNot specifiedFluorescence researchgate.netresearchgate.net
4,5-dinitro-2,7-naphthalenedisulfonic acid, 4-nitro-2,7-naphthalenedisulfonic acid, 2,7-naphthalenedisulfonic acidXDB-C18, 5 µm, 150x4.6 mmGradient of Methanol and Li2SO4UV, 233 nm google.com
Koch acid (1-amino-naphthalene-3,6,8-trisulfonic acid), H acid (1-amino-8-naphthol-3,6-disulfonic acid)Not specifiedNot specifiedNot specified researchgate.net

HPLC is an invaluable tool for monitoring the progress of reactions involving naphthalene disulfonic acids. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

In an industrial setting, HPLC is integral to Process Analytical Chemistry (PAC). It provides real-time or near-real-time data on the chemical composition of a process stream. This allows for continuous monitoring and control of the manufacturing process of naphthalene-1,3-disulfonic acid and its derivatives, ensuring consistent product quality and operational efficiency. For example, an HPLC method was developed to monitor the synthesis of H acid, a derivative of naphthalene disulfonic acid, by analyzing both the intermediate (Koch acid) and the final product. researchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separationsnih.govlabcompare.com

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolution. labcompare.com It separates molecules based on their charge-to-mass ratio as they move through a narrow capillary filled with a conductive buffer under the influence of a high electric field. labcompare.comlumexinstruments.es This technique is particularly well-suited for the analysis of charged species like naphthalene sulfonic acids. nih.gov

While direct information on the use of this compound derivatives as chiral selectors in CE is limited in the provided context, the principles of chiral CE allow for such applications. Chiral selectors are additives to the background electrolyte that interact stereoselectively with the enantiomers of a racemic analyte, leading to differences in their electrophoretic mobilities and thus their separation. Given the rigid, aromatic structure of the naphthalene core, appropriately functionalized chiral derivatives of this compound could potentially serve as effective chiral selectors for the resolution of racemic compounds.

The analysis of oligosaccharides by CE often requires derivatization to introduce a chromophore or fluorophore for sensitive detection, as native carbohydrates typically lack a UV-absorbing moiety. pacific.edu Derivatives of naphthalene sulfonic acid, with their strong UV absorbance and potential for fluorescence, are excellent candidates for such labeling. The derivatization process involves chemically attaching the naphthalene sulfonic acid derivative to the reducing end of the oligosaccharide. This not only facilitates detection but can also improve the separation efficiency by imparting a negative charge to the neutral oligosaccharides, allowing them to be separated by CE. High-resolution separation of these labeled oligosaccharides can be achieved, providing detailed information on the composition of complex carbohydrate mixtures. nih.gov

Coupled Analytical Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Product Identificationnih.govnih.govwgtn.ac.nz

Coupling chromatographic separation techniques with mass spectrometry (MS) provides an unparalleled level of analytical power, combining the separation capabilities of chromatography with the sensitive and specific detection offered by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of naphthalene sulfonic acids, as these compounds are often non-volatile and thermally labile, making them unsuitable for Gas Chromatography (GC). nih.gov LC-MS allows for the direct analysis of these compounds in complex matrices. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the unambiguous identification of different isomers and their derivatives, even at trace levels. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile derivatives or degradation products of naphthalene sulfonic acids. nih.govwiley.com For instance, in studies of the thermal stability of naphthalene disulfonates under geothermal conditions, GC-MS was used to identify breakdown products such as naphthalene and naphthol isomers. wgtn.ac.nz This technique is also used for the determination of naphthalene metabolites in urine, where the analytes are derivatized to increase their volatility before GC-MS analysis. wiley.comuzh.ch The combination of a separation technique with mass spectrometry is crucial for identifying unknown products and impurities formed during the synthesis or degradation of this compound.

Spectrophotometric Detection Methods

Naphthalene and its derivatives exhibit strong UV absorption due to π-π* electronic transitions within the aromatic rings researchgate.net. The UV-Vis spectrum of naphthalene in ethanol, for example, shows distinct absorption bands researchgate.net. For sulfonated naphthalenes, these characteristic absorption maxima allow for their detection. However, due to the structural similarities between various isomers of naphthalenedisulfonic acid, their UV spectra can be very similar. This makes direct spectrophotometric analysis of mixtures challenging without a prior separation step.

Therefore, UV-Vis spectrophotometry is most commonly employed as a detection method following a chromatographic separation, such as high-performance liquid chromatography (HPLC). In such setups, the HPLC column separates the different isomers, and the detector measures the absorbance of the eluent at a specific wavelength. For instance, a detection wavelength of 270 nm has been used for the analysis of toluenesulfonic acid, a related aromatic sulfonic acid researchgate.net. The choice of wavelength is crucial and is typically set at one of the absorption maxima of the target analyte to maximize sensitivity. The pH of the solution can also influence the spectrophotometric behavior of these compounds nih.gov.

Table 1: General Parameters for Spectrophotometric Detection of Naphthalenesulfonic Acids

Parameter Description Typical Values/Ranges
Technique High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) -
Principle Separation based on polarity, followed by detection of UV absorbance. -
Stationary Phase Reversed-phase columns (e.g., C18) are common for separating polar compounds like sulfonic acids. -
Mobile Phase Typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be adjusted for optimal separation.
Detection Wavelength Set at a UV absorption maximum of the analyte for highest sensitivity. e.g., ~270 nm for aromatic sulfonic acids researchgate.net.

Pre-concentration Techniques for Trace-Level Analysis (e.g., Solid-Phase Extraction)

To detect trace levels of this compound in environmental or industrial water samples, a pre-concentration step is essential. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose sigmaaldrich.comlibretexts.org. SPE not only concentrates the analyte but also helps to clean up the sample by removing interfering matrix components libretexts.org.

The "bind and elute" strategy is commonly used for naphthalenedisulfonic acids libretexts.org. In this approach, a water sample is passed through an SPE cartridge containing a sorbent that retains the analyte. Interfering substances are washed away, and then the analyte is eluted from the cartridge with a small volume of a strong solvent.

Research on the stability of 14 sulfonated benzene (B151609) and naphthalene compounds, including disulfonates, has provided valuable insights into appropriate SPE methodologies nih.gov. This study utilized polymeric SPE cartridges based on a styrene-divinylbenzene copolymer (Isolute ENV+) nih.gov. The stability of the extracted compounds was found to be dependent on storage temperature, with lower temperatures (-20°C or 4°C) providing better stability over several months nih.gov. Furthermore, the stability of these analytes in the original aqueous matrix is enhanced when the sample is acidified to a pH of 2.5-3 nih.gov.

The choice of sorbent is critical and depends on the analyte's properties. For polar compounds like this compound, reversed-phase or ion-exchange sorbents are suitable. Styrene-divinylbenzene-based polymers have proven effective for extracting naphthalene monosulfonic acid isomers from water samples nih.gov. The final analysis of the concentrated extract is typically performed using techniques like ion-pair chromatography-electrospray mass spectrometry or HPLC nih.gov.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity

The synthesis of naphthalene-based compounds, particularly with precise substitution patterns, remains a significant challenge in organic chemistry. The sulfonation of naphthalene (B1677914) is a classic example of a reaction where the outcome is dictated by kinetic versus thermodynamic control. stackexchange.comwordpress.com At lower temperatures, the reaction kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures allow for equilibrium to be reached, yielding the more thermodynamically stable naphthalene-2-sulfonic acid. stackexchange.comwordpress.comyoutube.comyoutube.com

Achieving the 1,3-disubstituted pattern requires overcoming these inherent regiochemical biases. Future research must focus on developing novel synthetic methodologies that offer superior control over the placement of functional groups on the naphthalene ring. Key areas of exploration include:

Catalyst-Controlled Functionalization: The development of advanced catalyst systems, potentially involving transition metals, that can direct C-H functionalization to specific positions, overriding the intrinsic reactivity of the naphthalene core. Research into regioselective halogenation of naphthalene derivatives using palladium catalysts serves as a precedent for this approach. researchgate.net

Protecting Group Strategies: Devising innovative protecting group strategies to block more reactive sites (like the α-positions) could guide subsequent functionalization to the desired positions. The reversible nature of sulfonation itself can be exploited in this manner. stackexchange.com

Flow Chemistry Systems: Utilizing microreactor or flow chemistry setups could enable precise control over reaction parameters like temperature, pressure, and reaction time, potentially allowing for the isolation of less stable, kinetically-favored isomers that are difficult to obtain in batch processes.

Progress in this area is crucial for the efficient and scalable production of naphthalene-1,3-disulfonic acid and its derivatives, which are key starting materials for more complex molecules. nih.govsolubilityofthings.com

Exploration of this compound in Emerging Advanced Materials (e.g., Functional Polymers, Nanomaterials)

The rigid, aromatic structure and the presence of highly polar, functionalizable sulfonic acid groups make this compound an attractive building block for a new generation of advanced materials.

Functional Polymers: Naphthalene sulfonate polymers have already demonstrated potential biological activity, such as the ability to inhibit HIV-1 infection. nih.gov Future research could expand on this by systematically incorporating the this compound moiety into various polymer backbones. This could lead to the development of:

Polymer-based Drug Delivery Systems: Where the sulfonated naphthalene unit provides specific interaction sites or enhances solubility.

Ion-Exchange Membranes: For applications in fuel cells or water purification, leveraging the high density of sulfonic acid groups.

Specialty Coatings: Imparting properties such as antistatic behavior, flame retardancy, or enhanced dye uptake.

Nanomaterials: The integration of this compound into nanomaterials is a promising frontier. Research has shown that related sulfonated aromatic compounds can be used to synthesize water-soluble, nano-sized metal complexes with potential biomedical applications. google.com A key future direction is the use of this compound derivatives to create highly functionalized metal-organic frameworks (MOFs). researchgate.net For instance, 7-aminothis compound has been successfully used as a functional linker in a zirconium-based MOF, creating a porous, crystalline material with unique catalytic properties. rsc.orgrsc.org Further exploration could involve:

Tuning MOF Properties: Systematically altering the naphthalene-based linker to control the pore size, surface area, and chemical environment within MOFs for applications in gas storage, separation, and sensing. researchgate.net

Magnetic Nanoparticles: Immobilizing this compound on the surface of magnetic nanoparticles (e.g., Fe₃O₄) to create easily recoverable catalysts for green chemistry applications. semanticscholar.org

Quantum Dots: Using the compound as a surface-capping agent to modify the solubility and electronic properties of quantum dots for use in bio-imaging and diagnostics.

Advanced Mechanistic Studies of Environmental Biotransformation and Chemical Remediation Processes

Naphthalenesulfonic acids are common constituents of industrial effluents, particularly from the manufacturing of azo dyes, and are known for their high water solubility and resistance to biological degradation. capes.gov.brnih.gov This persistence necessitates a deeper understanding of their environmental fate and the development of effective remediation strategies.

Future research should focus on detailed mechanistic studies of both biotransformation and chemical degradation pathways.

Chemical Remediation: Studies on the degradation of naphthalenesulfonic acids by ozonation have shown that reactivity decreases as the number of sulfonic groups increases. capes.gov.br Advanced mechanistic investigations could use techniques like liquid chromatography-mass spectrometry to identify intermediate products, as demonstrated in the sonolytic degradation of dyes containing the this compound structure. doi.org This would help optimize advanced oxidation processes (AOPs) for complete mineralization.

Biotransformation: While many naphthalenesulfonic acids are recalcitrant, some microbial degradation pathways exist. nih.gov Future work should employ multi-omics approaches (genomics, transcriptomics, proteomics) to identify the specific microorganisms and enzymatic systems capable of cleaving the aromatic ring of di-sulfonated naphthalenes. Understanding these mechanisms is the first step toward designing robust bioremediation systems.

The table below summarizes potential research questions and the advanced techniques that could be employed to answer them.

Research QuestionProposed Advanced TechniquesPotential Impact
What are the precise intermediate products formed during the AOP-based degradation of this compound?High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Isotope Labeling StudiesOptimization of remediation technologies (e.g., ozonation, sonolysis) for complete removal of the pollutant and its potentially toxic byproducts from wastewater.
Which microbial consortia and specific enzymes are responsible for the cleavage of the this compound ring?Metagenomics, Transcriptomics, Stable Isotope Probing (SIP), Enzyme Assays with Purified ProteinsDevelopment of targeted bioremediation strategies and bioaugmentation products for contaminated sites, offering a more sustainable and environmentally friendly cleanup solution. nih.gov
How do the positions of the sulfonate groups (e.g., 1,3- vs. 1,5-) affect the rate and pathway of degradation?Comparative degradation studies under identical conditions, supported by computational modeling (DFT) of reaction energetics.A predictive understanding of the environmental persistence of various naphthalenesulfonic acid isomers, aiding in environmental risk assessment and the design of more easily degradable "benign" chemicals.

Rational Design of this compound-Based Catalysts and Ligands for Sustainable Chemistry

The principles of sustainable or "green" chemistry emphasize the development of highly efficient and recyclable catalysts. rsc.org this compound and its derivatives are excellent candidates for creating such catalysts.

A prime example is the creation of a multifunctional MOF catalyst by incorporating 7-aminothis compound into a UiO-66-NH₂ structure. rsc.orgrsc.org This material, [UiO-66-Mel-NHC₁₀H₅(SO₃H)₂], features both Lewis acidic zirconium nodes and Brønsted acidic sulfonic acid groups. rsc.orgrsc.org This synergistic combination leads to high catalytic activity in multicomponent reactions, such as the synthesis of β-acetamido ketones. rsc.org The catalyst is also heterogeneous, allowing for easy recovery and reuse over multiple cycles with no significant loss of activity, a key tenet of sustainable chemistry. rsc.orgacs.org

Future research should build on this success through the rational design of new catalytic systems:

Tunable Acidity: By synthesizing a library of catalysts with varying linkers derived from different isomers of aminonaphthalenedisulfonic acid, the density and strength of the Brønsted acid sites could be precisely tuned for specific organic transformations.

Chiral Catalysts: Incorporating chiral elements into the naphthalene-based linker could lead to the development of asymmetric catalysts for producing enantiomerically pure compounds, which is of high value in the pharmaceutical industry.

Ligand Development: The sulfonic acid groups are excellent coordination sites for metal ions. This allows for the design of water-soluble ligands and complexes for aqueous-phase catalysis, reducing the need for volatile organic solvents. dntb.gov.uabohrium.com

Synergistic Integration of Experimental and Computational Chemistry in Discovery Research

The advancement of research on this compound will be significantly accelerated by the tight integration of experimental and computational methods. chemcomp.com Density Functional Theory (DFT) has become a powerful tool for complementing experimental findings. researchgate.net

This synergy is evident in recent studies on metal complexes derived from naphthalene-disulfonic acid derivatives, where DFT calculations were used to:

Confirm and optimize the proposed molecular structures. dntb.gov.uaresearchgate.net

Analyze quantum chemical parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which provide insight into the electronic properties and reactivity of the molecules. dntb.gov.uabohrium.comresearchgate.net

Visualize molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, predicting how molecules will interact. researchgate.net

Future research should leverage this integrated approach more proactively. For instance:

Virtual Screening: Computational docking studies can be used to screen libraries of virtual this compound derivatives for potential biological activity (e.g., as enzyme inhibitors) before committing to their synthesis, saving time and resources. nih.govbohrium.com

Mechanism Elucidation: DFT calculations can model transition states and reaction energy profiles for proposed synthetic routes or degradation pathways, providing a level of mechanistic detail that is difficult to obtain experimentally. researchgate.net

Materials by Design: Computational modeling can be used to predict the properties (e.g., porosity, bandgap, mechanical stability) of novel MOFs or polymers incorporating this compound linkers, guiding experimental efforts toward the most promising candidates.

By combining the predictive power of computational chemistry with the tangible results of laboratory experiments, researchers can accelerate the discovery and development of new applications for this compound and its derivatives. researchgate.netacs.org

Q & A

Q. What are the standard methods for synthesizing Naphthalene-1,3-disulfonic acid and its derivatives?

this compound derivatives are typically synthesized via sulfonation, diazo coupling, or coordination chemistry. For example, azo derivatives like Acid Orange (disodium salt of 7-hydroxy-8-phenyldiazenyl-naphthalene-1,3-disulfonic acid) are prepared by diazotization and coupling reactions under controlled pH and temperature . Metal complexes (e.g., Fe(III), Co(II), Cu(II)) can be synthesized by reacting the acid with metal salts in aqueous or alcoholic media, followed by spectroscopic characterization .

Q. How is this compound characterized structurally and functionally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions and purity. For example, 1H^1H and 13C^{13}C NMR resolve aromatic protons and sulfonic groups in derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights and fragmentation patterns (e.g., m/z 469.9897 for a pyrazole-based derivative) .
  • UV-Vis Spectroscopy : Critical for analyzing dye properties, such as λmax for azo compounds .

Q. What are the primary applications of this compound in biological research?

  • Biological Staining : The disodium salt (Orange G) is a histological stain for erythrocytes and proteins in trichrome methods, requiring optimization of solubility in ethanol or methyl Cellosolve .
  • Glycosaminoglycan Analysis : 7-Aminothis compound (ANDS) is a fluorophore for labeling disaccharides in capillary electrophoresis, enhancing sensitivity at λexc = 428 nm and λem = 525 nm .

Advanced Research Questions

Q. How does this compound function in electrochemical systems, such as redox flow batteries?

Derivatives like 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS) are used as redox-active species in aqueous organic flow batteries. Their performance depends on pH, electrolyte composition, and electrode design. For instance, pairing BQDS with anthraquinone-2,6-disulfonic acid (AQDS) achieves high coulombic efficiency (>95%) and voltage efficiency (~80%) through optimized flow-field configurations and graphite-felt electrodes .

Q. What computational methods are employed to study the reactivity of this compound derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties and reaction pathways. For example, DFT studies on metal complexes reveal charge transfer mechanisms and stability trends .
  • Molecular Docking : Evaluates interactions with biological targets (e.g., HIV-1 entry inhibitors), guiding the design of sulfotyrosine mimetics with enhanced binding affinities .

Q. How can mass transport limitations be mitigated in reactions involving sulfonic acid derivatives?

In flow batteries, mass transport is improved using high-surface-area electrodes and turbulence-inducing flow fields. For synthetic reactions, solvent choice (e.g., DMSO for solubility) and controlled temperature gradients minimize diffusion barriers .

Q. What strategies optimize derivatization of this compound for analytical applications?

Reductive amination with ANDS for glycosaminoglycan labeling requires:

  • pH control (neutral to mildly acidic conditions).
  • Excess fluorophore-to-saccharide molar ratios (≥10:1) to ensure complete derivatization .
  • Removal of unreacted dye via size-exclusion chromatography.

Q. How do structural isomers of sulfonated naphthalenes (e.g., 1,3- vs. 1,5-disulfonic acid) differ in reactivity?

Isomer separation is achieved via ion-pair chromatography or capillary electrophoresis. The 1,3-isomer exhibits higher acidity (pKa ~0.5) due to proximity of sulfonic groups, influencing its coordination chemistry and solubility in polar solvents .

Q. What are the challenges in synthesizing sulfonic acid-based HIV-1 inhibitors?

Key issues include:

  • Solubility : Balancing hydrophilic sulfonic groups with hydrophobic moieties for membrane permeability.
  • Stability : Avoiding hydrolysis of azo linkages under physiological conditions. Solutions involve hybrid structures (e.g., pyrazolo[1,5-a]pyridine hybrids) and prodrug strategies .

Q. How does the choice of counterion affect the properties of this compound salts?

Sodium salts (e.g., Orange G) enhance water solubility for biological applications, while dicyclohexylamine salts (e.g., Solvent Red 30) improve solubility in non-polar media for dye formulations. Counterions also influence crystallinity and thermal stability .

Methodological Considerations

  • Handling and Stability : Store sulfonic acids in anhydrous conditions to prevent hydrolysis. Use corrosion-resistant equipment (e.g., glass-lined reactors) due to their strong acidity .
  • Contradictions in Data : Discrepancies in solubility or reactivity may arise from isomer impurities or varying hydration states. Validate purity via HPLC or elemental analysis before application .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.